3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one
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Overview
Description
3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazinoisoquinoline core, which is a fused ring system that contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which utilizes 2-(2-iodophenethyl)isoquinolin-1(2H)-one as a starting material . These methods offer good yields and relatively simple procedures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Heck reaction, in particular, is favorable for industrial applications due to its efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere, which can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological processes, such as cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
8-oxoprotoberberines: These compounds share a similar isoquinoline core and have been synthesized using similar methods.
3-(4-methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one: This compound has a related structure and similar synthetic routes.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcone derivatives: These compounds also feature an isoquinoline core and have been studied for their biological activities.
Uniqueness
What sets 3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4h-pyrazino[2,1-a]isoquinolin-4-one apart is its specific substitution pattern and the presence of the pyrazinoisoquinoline core
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H20N2O3/c1-26-16-7-4-6-15(11-16)20(24)12-18-21(25)23-10-9-14-5-2-3-8-17(14)19(23)13-22-18/h2-8,11-12,19,22H,9-10,13H2,1H3/b18-12+ |
InChI Key |
KSQXACRXHIZPML-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2 |
Origin of Product |
United States |
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